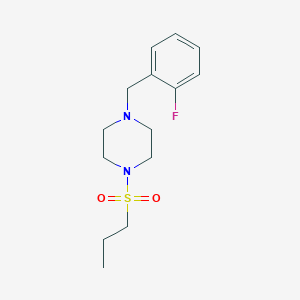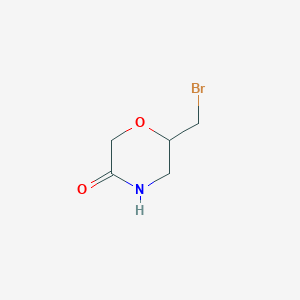
1-(2-Fluorobenzyl)-4-(propylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorobenzyl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the piperazine ring and a propylsulfonyl group attached to the other nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl chloride and piperazine.
N-Alkylation: The first step involves the N-alkylation of piperazine with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Sulfonylation: The resulting N-(2-fluorobenzyl)piperazine is then subjected to sulfonylation with propylsulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Fluorobenzyl)-4-(propylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol group.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
1-(2-Fluorobenzyl)-4-(propylsulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Fluorobenzyl)-4-(propylsulfonyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorobenzyl group may interact with aromatic residues in proteins, while the propylsulfonyl group may form hydrogen bonds with polar residues. These interactions can lead to changes in protein conformation and function, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
1-(2-Fluorobenzyl)piperazine: Lacks the propylsulfonyl group, which may result in different chemical and biological properties.
4-(Propylsulfonyl)piperazine: Lacks the fluorobenzyl group, which may affect its reactivity and interactions with biological targets.
1-(2-Chlorobenzyl)-4-(propylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom, which may influence its chemical reactivity and biological activity.
Uniqueness
1-(2-Fluorobenzyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both the fluorobenzyl and propylsulfonyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can increase its polarity and potential for hydrogen bonding.
特性
分子式 |
C14H21FN2O2S |
|---|---|
分子量 |
300.39 g/mol |
IUPAC名 |
1-[(2-fluorophenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C14H21FN2O2S/c1-2-11-20(18,19)17-9-7-16(8-10-17)12-13-5-3-4-6-14(13)15/h3-6H,2,7-12H2,1H3 |
InChIキー |
LTBZURXCBVJKIN-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499684.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499691.png)

![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)
![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)
![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)

![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)

![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
